4-(Benzenesulfonyl)phenol

Overview

Description

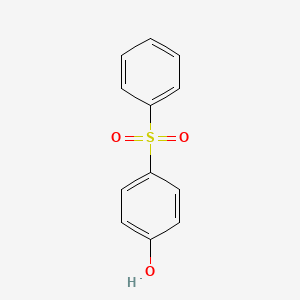

4-(Benzenesulfonyl)phenol (4-BSP) is a versatile organic compound that has been widely used in a variety of applications, from chemical synthesis to medical research. 4-BSP is a sulfonated phenol, with a benzene ring attached to a sulfonic acid group. It is a white crystalline solid, with a melting point of 113 °C and a density of 1.33 g/cm3. Its chemical formula is C6H5SO3H.

Scientific Research Applications

Synthesis of Polyphenols

4-(Benzenesulfonyl)phenol serves as a robust protection method for phenol, useful in synthesizing biologically and medicinally important polyphenol compounds. It endures various harsh reaction conditions and can be efficiently deprotected, making it practical for multistep synthesis processes (Alam & Koo, 2018).

Stereoselective Synthesis

It's utilized in the stereoselective synthesis of specialized organic compounds. For example, the synthesis of (Z)-4-(2-Bromovinyl)benzenesulfonyl azide and its transformation to (Z)-N-[4-(2-Bromovinyl)benzenesulfonyl]imidates demonstrates its utility in creating complex molecular structures (Zhang, Kuang, & Yang, 2009).

Phenol Production

It plays a role in the catalytic hydroxylation of benzene to phenol, a key process in the petrochemical industry. This is crucial for the production of phenol, which is a significant intermediate for petrochemicals, agrochemicals, and plastics. Efficient methods for this process are constantly being researched to improve yields and reduce environmental impact (Jiang, Wang, & Han, 2013).

Antioxidant Synthesis

This compound derivatives have been explored for creating potent chain-breaking antioxidants. These antioxidants are synthesized from simple phenols and are compared to natural antioxidants like α-tocopherol for their effectiveness (Viglianisi, Di Pietro, Meoni, Amorati, & Menichetti, 2019).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives are synthesized for their potential biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties. Research in this area focuses on creating new compounds with these beneficial properties for potential therapeutic applications (Popiołek, 2021).

Spectrophotometric Analysis

The compound is also important in analytical chemistry, particularly in the spectrophotometric analysis of phenols. It's involved in methods using hemin-graphene hybrid nanoparticles with peroxidase-like activity for detecting noxious phenol compounds in water sources (Sun, Wang, Ni, & Kokot, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Phenolic compounds, which 4-(benzenesulfonyl)phenol is a part of, are known to interact with a variety of biological targets, including enzymes and cell receptors .

Mode of Action

They can bind to proteins, interfere with enzymatic activity, or modulate cell signaling pathways .

Biochemical Pathways

Phenolic compounds, including this compound, are part of the phenylpropanoid pathway, a major secondary metabolic pathway in plants . This pathway is responsible for the biosynthesis of a wide range of compounds, including flavonoids, coumarins, and lignans

Pharmacokinetics

Phenolic compounds are known to have poor oral bioavailability due to their metabolism and biotransformation by phase 1 and phase 2 enzymes and gut microflora

Result of Action

Phenolic compounds are known for their antioxidant properties, and they can modulate cellular signaling pathways, potentially leading to various biological effects .

Biochemical Analysis

Biochemical Properties

Phenolic compounds, such as 4-(Benzenesulfonyl)phenol, are known to interact with proteins, altering their structure and properties . These interactions can occur through covalent linkages and/or non-covalent interactions, including hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level through free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression

Metabolic Pathways

Phenolic compounds are known to be synthesized through the shikimate and phenylpropanoid pathways

Properties

IUPAC Name |

4-(benzenesulfonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUKRBMPOXGCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322064 | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-69-9 | |

| Record name | NSC400311 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(Benzenesulfonyl)phenol in the thermosensitive recording material?

A1: The abstract describes a thermosensitive recording material where this compound acts as a component of the developing agent in the thermosensitive layer []. While the exact mechanism isn't detailed, it works in conjunction with 2,4-diphenyl sulfonyl phenol and 2,4,6-triphenyl sulfonyl phenol to react with the dye upon heating, leading to visible image formation. The combination of these three compounds enhances thermosensitivity, meaning the material responds more effectively to heat, enabling image development.

Q2: What are the advantages of using a developing agent containing this compound in this specific application?

A2: The abstract highlights several advantages of incorporating this compound alongside the other sulfonyl phenols in the developing agent []. These include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)